molecular formula C19H18N4O2 B11689313 N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11689313
M. Wt: 334.4 g/mol
InChI Key: ZLULQVNNVWUREM-UDWIEESQSA-N
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Description

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, a benzyloxy group, and a carbohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-thiophenecarbohydrazide
  • N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-(4-butylphenoxy)acetohydrazide
  • N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-4-bromobenzohydrazide

Uniqueness

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and benzyloxy group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

5-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-14-10-18(22-21-14)19(24)23-20-12-16-8-5-9-17(11-16)25-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

ZLULQVNNVWUREM-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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